(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
The compound has been involved in the synthesis of novel benzenesulfonamide derivatives, demonstrating significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. These derivatives have been evaluated for their potential interactions with enzymes, showcasing the compound's utility in developing antitumor agents (Fahim & Shalaby, 2019).
Characterization and Crystal Structure Analysis
Research has also focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural analysis through X-ray diffraction studies. This research emphasizes the compound's role in advancing the understanding of molecular structures and interactions (Özer et al., 2009).
Antipathogenic Activity
New thiourea derivatives, incorporating the compound, have been synthesized and tested for their antipathogenic activity, showing significant effects against Pseudomonas aeruginosa and Staphylococcus aureus. These findings underline the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enaminones as Therapeutic Agents
The compound has been linked to the synthesis of enaminones, showcasing its versatility in pharmacological research, especially in developing anticonvulsant agents. This highlights the compound's broader implications in medicinal chemistry and drug discovery (Eddington et al., 2000).
Formamidine Pesticide Study
An analysis of its structure and interactions has been conducted, focusing on its application as a formamidine pesticide. The study includes a detailed examination of hydrogen bonding and molecular interactions, providing insights into its use in pesticide development (Lee et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(14(2)12-13)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBQELLTPFCJZ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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